TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL
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Overview
Description
TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL is a chemical compound with significant applications in various fields of scientific research. It is known for its unique bicyclic structure, which contributes to its stability and reactivity. This compound is primarily used in proteomics research and has a molecular formula of C14H26N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL 9-AMINOBICYCLO[3.3.1]NON-3-YLCARBAMATE
- TERT-BUTYL 9-HYDROXYBICYCLO[3.3.1]NON-3-YLCARBAMATE
Uniqueness
TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL stands out due to its unique bicyclic structure, which imparts greater stability and reactivity compared to similar compounds. This makes it a valuable tool in various research applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSUGJHHASGFFX-DIVWUKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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